2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide
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Overview
Description
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a chemical compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction.
Attachment of the Methylsulfanyl Group: The methylsulfanyl group is introduced through a substitution reaction, where a suitable thiol reagent reacts with a halogenated precursor.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols and amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its activity on various biological targets such as receptors and enzymes.
Biological Research: It is used in biological studies to investigate its effects on cellular processes and pathways.
Chemical Biology: The compound serves as a tool in chemical biology to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound is known to bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that are influenced by the compound’s binding to its targets .
Comparison with Similar Compounds
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide can be compared with other similar compounds, such as:
2-chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone: This compound has a similar piperazine and fluorophenyl structure but differs in the presence of a chloro group instead of a methylsulfanyl group.
4-(4-fluorophenyl)piperazin-1-yl]-[4-(4-methylphenyl)-2-(trifluoromethyl)-1,5,9-triazabicyclo[4.3.0]nona-5,7-dien-7-yl]methanone: This compound also contains a fluorophenyl and piperazine moiety but has additional structural differences that may influence its biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3OS/c1-25-18-4-2-3-16(13-18)21-19(24)14-22-9-11-23(12-10-22)17-7-5-15(20)6-8-17/h2-8,13H,9-12,14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHQTOCSCPQUQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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